Sauristolactam

Nephrotoxicity Structure-Toxicity Relationship Renal Safety Pharmacology

Sauristolactam (CAS 128533-02-8, C₁₇H₁₃NO₃, MW 279.29) is a validated mid-range nephrotoxicity reference standard (HK-2 IC₅₀ 27.24 μM) among aristolactam alkaloids. Its unique P-glycoprotein resistance ratio of 1.07 (HCT-15 vs. HCT-15/CLO2) distinguishes it from standard chemotherapeutics subject to efflux. Additional validated activities include antimalarial potency (IC₅₀ 9 μM, P. falciparum 3D7) and a COX-2-selective scaffold for derivative development. Procure ≥98% pure compound for STR, resistance mechanism, and lead optimization studies.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 128533-02-8
Cat. No. B1681484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSauristolactam
CAS128533-02-8
SynonymsSauristolactam; 
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O
InChIInChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3
InChIKeyWRFZNTLPRUIGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sauristolactam (CAS 128533-02-8) Scientific Procurement Guide: Aristolactam Alkaloid Identity and Baseline Characterization


Sauristolactam (CAS 128533-02-8, molecular formula C₁₇H₁₃NO₃, MW 279.29) is a naturally occurring phenanthrene-type aristolactam alkaloid, first isolated and structurally characterized from the aquatic plant Saururus cernuus L. (Saururaceae) by Rao and Reddy in 1990 [1]. It belongs to the aristolactam class of compounds, which feature a characteristic phenanthrene lactam core scaffold [2]. Sauristolactam has also been identified in Saururus chinensis and Goniothalamus australis, and can be obtained either through natural product isolation or via total synthesis [3].

Why Aristolactam Class Compounds Cannot Substitute Sauristolactam Without Verifiable Differential Data


The aristolactam alkaloid class exhibits profound structure-dependent variation in both therapeutic efficacy and safety profiles. A 2025 systematic nephrotoxicity study of eight natural aristolactams revealed that IC₅₀ values against human HK-2 renal tubular epithelial cells span more than an order of magnitude, ranging from 2.49 μM to 43.84 μM depending solely on subtle substitution patterns [1]. Within this same study, Sauristolactam displayed an IC₅₀ of 27.24 μM, demonstrating a >10-fold lower nephrotoxic liability compared to the most potent nephrotoxins in the series [1]. Furthermore, antitumor activity across aristolactams is not uniform: head-to-head evaluation showed that naturally occurring aristolactams including aristolactam BII, aristolactam BIII, aristolactam FI, N-methyl piperolactam A, and sauristolactam each exhibit distinct and moderate activity profiles across selected cancer cell lines, precluding any assumption of functional interchangeability [2]. Generic substitution without compound-specific verification therefore carries substantial risk of either inadequate target engagement or unexpected toxicity.

Sauristolactam Quantitative Evidence Guide: Head-to-Head Comparisons with Aristolactam Analogs


Sauristolactam Nephrotoxicity Profile: 10-Fold Lower Cytotoxicity than Most Potent Aristolactams in HK-2 Renal Cells

In a 2025 comparative nephrotoxicity evaluation of eight natural aristolactams, Sauristolactam demonstrated an IC₅₀ value of 27.24 μM against human HK-2 renal tubular epithelial cells [1]. This value is approximately 11-fold higher (less cytotoxic) than the IC₅₀ values of the three most toxic aristolactams in the same study: aristolactam I (AL I, IC₅₀ = 2.49 μM), aristolactam BII (AL BII, IC₅₀ = 2.69 μM), and velutinam (IC₅₀ = 2.78 μM) [1]. The study also established structure-toxicity relationships indicating that the hydroxy (-OH) and methyl substitution on nitrogen (N-CH₃) groups present in Sauristolactam weaken cytotoxicity, whereas methylenedioxy or methoxy substitution at C3 and C4 of ring A enhances cytotoxicity [1].

Nephrotoxicity Structure-Toxicity Relationship Renal Safety Pharmacology

Sauristolactam Antiparasitic Activity: Head-to-Head Antimalarial IC₅₀ Comparison Against P. falciparum 3D7

In a systematic evaluation of ten compounds isolated from Goniothalamus australis, Sauristolactam and (−)-anonaine were identified as the two most potent antiparasitic agents [1]. Sauristolactam exhibited an IC₅₀ value of 9 μM against the chloroquine-sensitive Plasmodium falciparum 3D7 line, compared to (−)-anonaine which showed an IC₅₀ of 7 μM [1]. Other aristolactams evaluated in the same study, including aristolactam AII (IC₅₀ not reported as potent) and enterocarpam II, did not achieve comparable potency levels [1].

Antimalarial Antiparasitic Natural Product Screening

Sauristolactam Antiproliferative Activity: Quantitative GI₅₀ Comparison Across Human Cancer Cell Lines

Sauristolactam was evaluated for antiproliferative activity against multiple human cancer cell lines using the SRB assay [1]. Against human HCT-15 colon cancer cells, Sauristolactam exhibited a GI₅₀ value of 4.1 μM [1]. Importantly, against the multidrug-resistant HCT-15/CLO2 subline, Sauristolactam maintained comparable activity with a GI₅₀ of 4.38 μM, demonstrating a resistance ratio of only 1.07 [1]. In contrast, activity against MES-SA uterine sarcoma cells was substantially weaker, with GI₅₀ values of 23.75 μM (parental MES-SA) and 23.11 μM (multidrug-resistant MES-SA/Dx5) [1]. This cell-line selectivity pattern distinguishes Sauristolactam from other aristolactams evaluated in the same study, which displayed distinct and moderate activity profiles across different cell lines .

Anticancer Cytotoxicity Multidrug Resistance

Sauristolactam Derivative KO-202125 Demonstrates COX-2 Selectivity Superior to Celecoxib

The Sauristolactam derivative KO-202125 was evaluated for cyclooxygenase-2 (COX-2) inhibition in KB human oral squamous carcinoma cells [1]. KO-202125 inhibited COX-2 mRNA expression, protein levels, and catalytic activity (as measured by prostaglandin E₂ production), while showing no inhibition of COX-1, indicating COX-2 selectivity [1]. Notably, the study explicitly states that KO-202125 demonstrated greater potency than celecoxib, the well-known selective COX-2 inhibitor, although the authors note that additional studies are required for definitive confirmation [1]. The antiproliferative effects were concentration-dependent and associated with apoptotic cell death as evidenced by cleaved PARP, nuclear fragmentation, and increased sub-G1 population [1].

COX-2 Inhibition Apoptosis Oral Cancer

Sauristolactam Total Synthesis: Scalable 10-Step Route with 26.2% Overall Yield

A practical and efficient total synthesis of Sauristolactam has been achieved in 10 steps with an overall yield of 26.2%, starting from the commercially inexpensive precursor 2-methoxy-4-methylphenol [1]. The key transformation employs a Suzuki-Miyaura coupling/aldol condensation cascade reaction in a one-pot process to construct the phenanthrene lactam core [1]. This synthetic accessibility contrasts with reliance on natural product isolation from Saururus cernuus or Saururus chinensis plant material, which may be subject to seasonal variation, limited biomass availability, and complex purification requirements.

Total Synthesis Process Chemistry Medicinal Chemistry

Sauristolactam Neuroprotective Activity: Mechanism via Direct Nitric Oxide Production Inhibition

Kim and colleagues reported that Sauristolactam exhibits neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells via direct inhibition of nitric oxide production [1]. This mechanism distinguishes Sauristolactam from NMDA receptor antagonists or other glutamate-modulating agents that act through receptor blockade. Aristolactam BII, a structurally related analog co-isolated from Saururus cernuus, has also been shown to attenuate glutamate-induced neurotoxicity in rat cortical cultures, likely through the same nitric oxide inhibitory mechanism, even when added up to 9 hours after the excitotoxic glutamate challenge [2].

Neuroprotection Glutamate Excitotoxicity Nitric Oxide Inhibition

Sauristolactam Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Aristolactam Nephrotoxicity Screening and Renal Safety Pharmacology Studies

Sauristolactam serves as a mid-range nephrotoxicity reference standard within the aristolactam class, with a well-characterized HK-2 cell IC₅₀ of 27.24 μM [1]. This positions it between the most toxic aristolactams (AL I, AL BII, velutinam; IC₅₀ = 2.49–2.78 μM) and the least toxic (N-methyl piperolactam A; IC₅₀ = 43.84 μM) [1]. Researchers conducting structure-toxicity relationship studies on aristolactams should procure Sauristolactam as a key comparator to validate the protective effect of hydroxy and N-methyl substitution against renal cytotoxicity.

Antiparasitic Drug Discovery Programs Targeting Plasmodium falciparum

Sauristolactam ranks as the second most potent antimalarial compound among ten structurally diverse natural products from Goniothalamus australis, with an IC₅₀ of 9 μM against chloroquine-sensitive P. falciparum 3D7 [1]. This validated activity supports its procurement as a positive control or lead scaffold in antiparasitic screening campaigns, particularly in programs exploring phenanthrene alkaloids for neglected tropical disease indications.

Multidrug-Resistant Cancer Cell Line Mechanistic Studies

Sauristolactam demonstrates near-identical antiproliferative potency in parental HCT-15 colon cancer cells (GI₅₀ = 4.1 μM) and P-glycoprotein-overexpressing multidrug-resistant HCT-15/CLO2 cells (GI₅₀ = 4.38 μM), yielding a resistance ratio of 1.07 [1]. This property makes Sauristolactam uniquely valuable as a control compound in studies designed to distinguish P-glycoprotein-mediated resistance from other resistance mechanisms, as it is not subject to the efflux that compromises many standard chemotherapeutic agents.

COX-2 Selective Inhibitor Medicinal Chemistry Optimization

The Sauristolactam derivative KO-202125 has demonstrated COX-2 selective inhibition with reported potency exceeding that of celecoxib, while sparing COX-1 activity [1]. The Sauristolactam parent scaffold therefore represents a validated starting point for medicinal chemistry campaigns aimed at developing next-generation COX-2 inhibitors with potentially improved efficacy or safety profiles relative to existing clinical agents. Procurement of the parent compound enables systematic SAR exploration through modular derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sauristolactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.